molecular formula C15H20O B12567374 Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis- CAS No. 184759-57-7

Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis-

Cat. No.: B12567374
CAS No.: 184759-57-7
M. Wt: 216.32 g/mol
InChI Key: QUWMRGHJLBUKDO-VXGBXAGGSA-N
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Description

Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis- is a complex organic compound belonging to the naphthofuran family This compound is characterized by its unique structure, which includes a fused naphthalene and furan ring system with multiple methyl groups and hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized through the reaction of naphthoquinones with olefins in the presence of a palladium catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and minimize costs while ensuring the safety and environmental compliance of the process. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,3-b]furan-4,9-diones, while reduction may produce fully hydrogenated derivatives .

Scientific Research Applications

Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis- has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis- involves its interaction with specific molecular targets and pathways. Its effects are mediated through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Naphtho[2,3-b]furan, 4,4a,8a,9-tetrahydro-3,5,8a-trimethyl-
  • Naphtho[2,3-b]furan, 4,4a,5,6,7,8,8a,9-octahydro-3,8a-dimethyl-5-methylene-
  • Naphtho[2,3-b]furan, 4,4a,5,6,8a,9-hexahydro-3,8a-dimethyl-5-methylene-

Uniqueness

Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis- is unique due to its specific arrangement of methyl groups and hydrogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

184759-57-7

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(4aR,8aR)-4,4,7-trimethyl-5,8,8a,9-tetrahydro-4aH-benzo[f][1]benzofuran

InChI

InChI=1S/C15H20O/c1-10-4-5-12-11(8-10)9-14-13(6-7-16-14)15(12,2)3/h4,6-7,11-12H,5,8-9H2,1-3H3/t11-,12-/m1/s1

InChI Key

QUWMRGHJLBUKDO-VXGBXAGGSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@H](C1)CC3=C(C2(C)C)C=CO3

Canonical SMILES

CC1=CCC2C(C1)CC3=C(C2(C)C)C=CO3

Origin of Product

United States

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